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Executive Summary
CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that

dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell

activation (VISTA). This technical guide provides an in-depth overview of the mechanism of

action of CA-170, supported by a compilation of preclinical data, detailed experimental

protocols, and visualizations of the key signaling pathways involved. The evidence presented

herein demonstrates the potential of CA-170 as a novel immunotherapeutic agent for the

treatment of advanced cancers.

Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer

therapy. By blocking inhibitory signals that suppress anti-tumor immunity, these agents can

unleash the body's own immune system to recognize and eliminate cancer cells. CA-170

represents a significant advancement in this field as an orally administered small molecule

designed to inhibit two distinct and non-redundant immune checkpoint pathways: PD-1/PD-L1

and VISTA. This dual-targeting approach offers the potential for enhanced anti-tumor activity

compared to agents that target a single pathway.
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CA-170's primary mechanism of action involves the inhibition of two key immune checkpoint

proteins: PD-L1 and VISTA.

Targeting the PD-1/PD-L1 Axis
The interaction between Programmed cell death protein 1 (PD-1) on activated T cells and its

ligand, PD-L1, expressed on tumor cells and other immune cells, leads to the suppression of T-

cell activity, allowing cancer cells to evade immune surveillance. CA-170 has been shown to

interfere with this interaction. Interestingly, studies suggest that CA-170 does not prevent the

physical assembly of the PD-1:PD-L1 complex but rather supports the formation of a defective

ternary complex. This action blocks the downstream signaling that would typically lead to T-cell

exhaustion and inactivation.

Inhibition of the VISTA Pathway
VISTA is another critical negative checkpoint regulator that suppresses T-cell function. Its

expression is prominent on hematopoietic cells and can be upregulated in the tumor

microenvironment. By inhibiting VISTA, CA-170 further contributes to the reactivation of anti-

tumor T-cell responses. The dual blockade of both PD-L1 and VISTA is hypothesized to

produce a more robust and durable anti-cancer immune response.

Below is a diagram illustrating the dual inhibitory action of CA-170 on the PD-L1 and VISTA

signaling pathways.
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Dual inhibition of PD-L1 and VISTA by CA-170, leading to T cell activation.

Quantitative Preclinical Efficacy
The anti-tumor activity of CA-170 has been evaluated in various syngeneic mouse tumor

models. The following tables summarize the key quantitative data from these preclinical
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studies.

Table 1: In Vivo Tumor Growth Inhibition

Tumor
Model

Animal
Strain

Treatment
Group

Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Reference

MC38 Colon

Carcinoma
C57BL/6

CA-170 (10

mg/kg)

Oral, once

daily
43 [1]

B16F10

Melanoma

(Metastasis)

C57BL/6
CA-170 (10

mg/kg)

Oral, once

daily

73 (reduction

in metastatic

nodules)

[1]

CT26 Colon

Carcinoma
BALB/c

CA-170 (10

mg/kg) +

Docetaxel (10

mg/kg)

Oral, once

daily
68 [1]

B16/F1

Melanoma
Not Specified

CA-170 (10

mg/kg)
Oral 23 [2]

B16/F1

Melanoma
Not Specified

CA-170 (100

mg/kg)
Oral 41 [2]

Table 2: Pharmacokinetic Parameters of CA-170
Species

Oral Bioavailability
(%)

Plasma Half-life
(hours)

Reference

Mouse ~40 ~0.5 [3][4]

Cynomolgus Monkey <10 ~3.25 - 4.0 [3][4]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical

evaluation of CA-170.
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In Vivo Syngeneic Mouse Tumor Models
A general workflow for in vivo efficacy studies is depicted below.

In Vivo Efficacy Study Workflow

Tumor Cell Culture
(MC38, B16F10, or CT26)

Subcutaneous or Intravenous
Implantation into Syngeneic Mice

Allow Tumors to Establish
(e.g., to 50-150 mm³)

Randomize Mice into
Treatment and Control Groups

Oral Administration of CA-170
or Vehicle Control

Monitor Tumor Volume
and Body Weight

Euthanize Mice at Study Endpoint
or Predefined Tumor Size

Excise Tumors for Weight Measurement
and Further Analysis (e.g., IHC)

Data Analysis and
Tumor Growth Inhibition Calculation
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General experimental workflow for in vivo tumor model studies.

4.1.1. MC38 Colon Carcinoma Model[1][5][6][7]

Cell Line: MC38 murine colon adenocarcinoma cells.

Animal Strain: C57BL/6 mice.

Implantation: 2 x 10^6 MC38 cells are injected subcutaneously into the flank of the mice.

Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume

is calculated using the formula: (Length x Width²) / 2.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment groups. CA-170 is administered orally, typically once daily.

Endpoint: The study is terminated when tumors in the control group reach a specified size,

and tumors are excised and weighed.

4.1.2. B16F10 Melanoma Lung Metastasis Model[1][8][9][10]

Cell Line: B16F10 murine melanoma cells.

Animal Strain: C57BL/6 mice.

Implantation: 2 x 10^5 B16F10 cells are injected intravenously via the tail vein to establish

pulmonary metastases.

Treatment: Treatment with orally administered CA-170 or vehicle control typically begins one

day after cell injection and continues for a specified duration (e.g., 14 days).

Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested.

The number of metastatic nodules on the lung surface is counted.

4.1.3. CT26 Colon Carcinoma Model[1][11][12][13][14]

Cell Line: CT26 murine colon carcinoma cells.
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Animal Strain: BALB/c mice.

Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of the mice.

Tumor Monitoring: Similar to the MC38 model, tumor growth is monitored by caliper

measurements.

Treatment: When tumors reach the desired size, mice are randomized, and treatment with

oral CA-170, with or without other agents like docetaxel, is initiated.

Endpoint: The study concludes when control tumors reach the maximum allowed size.

In Vitro T-Cell Functional Assays
4.2.1. T-Cell Proliferation Assay (CFSE-based)[15][16][17][18][19]

Objective: To assess the ability of CA-170 to rescue T-cell proliferation suppressed by PD-L1

or VISTA.

Protocol:

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using

Ficoll-Paque density gradient centrifugation.

Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.

Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3 and anti-

CD28 antibodies).

Add recombinant human PD-L1 or VISTA protein to suppress T-cell proliferation.

Treat the cultures with varying concentrations of CA-170.

After a defined incubation period (e.g., 72-96 hours), harvest the cells.

Analyze the CFSE dilution in the T-cell population (e.g., CD4+ and CD8+ cells) by flow

cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

4.2.2. Interferon-gamma (IFN-γ) Release Assay[20][21][22][23][24][25][26]
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Objective: To measure the effect of CA-170 on the production of the effector cytokine IFN-γ

by T cells.

Protocol:

Isolate human PBMCs as described above.

Culture the PBMCs with T-cell stimuli (e.g., anti-CD3/anti-CD28) in the presence of

recombinant PD-L1 or VISTA to inhibit cytokine production.

Add different concentrations of CA-170 to the cell cultures.

After an incubation period (e.g., 48-72 hours), collect the cell culture supernatants.

Quantify the concentration of IFN-γ in the supernatants using a standard Enzyme-Linked

Immunosorbent Assay (ELISA) kit.

Clinical Development
CA-170 has advanced to human clinical trials. The initial Phase 1 study (NCT02812875) was a

multi-center, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics, and

preliminary anti-tumor activity of orally administered CA-170 in patients with advanced solid

tumors or lymphomas who have progressed on or are not responsive to available therapies.

[27][28][29][30][31][32] The study involved a dose-escalation phase followed by an expansion

phase in selected tumor types.[27][28]

Conclusion
CA-170 is a promising oral, small-molecule immune checkpoint inhibitor with a novel dual-

targeting mechanism of action against PD-L1 and VISTA. Preclinical data robustly support its

ability to enhance anti-tumor T-cell responses and inhibit tumor growth in various cancer

models. The detailed experimental protocols provided in this guide offer a framework for the

continued investigation and development of this and similar agents. The ongoing clinical

evaluation of CA-170 will be crucial in determining its therapeutic potential in patients with

advanced cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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